6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N10O/c19-18(20,21)17-25-24-13-1-2-14(27-31(13)17)28-7-5-12(6-8-28)9-29-16(32)4-3-15(26-29)30-11-22-10-23-30/h1-4,10-12H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPROCHYIDHBNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one , often referred to as compound 1 , belongs to a class of triazole-containing derivatives known for their diverse biological activities. This article explores the pharmacological profiles and mechanisms of action associated with this compound, emphasizing its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular structure of compound 1 is characterized by a complex arrangement of triazole and pyridazine rings. Its structural formula can be represented as follows:
This compound features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Compound 1 has demonstrated significant antimicrobial properties against various strains of bacteria and fungi. Recent studies have shown that derivatives of triazoles exhibit broad-spectrum antibacterial effects. For instance:
- Antibacterial Activity : In vitro tests revealed that compound 1 exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics like ampicillin and norfloxacin .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
Compound 1 also shows promising antifungal activity. Studies indicate that it can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus species. The antifungal efficacy is often measured in terms of MIC values:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
Anticancer Potential
Recent research highlights the anticancer properties of triazole derivatives. Compound 1 has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The biological activity of compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition : Triazole compounds are known to inhibit enzymes crucial for microbial survival, such as fungal cytochrome P450 enzymes.
- Membrane Disruption : The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into microbial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
In a comparative study published in PMC, compound 1 was tested alongside traditional antibiotics against a panel of bacterial strains. The results indicated that it outperformed some conventional treatments in terms of both speed and efficacy .
Study 2: Anticancer Activity
A study conducted on human cancer cell lines showed that compound 1 induced significant apoptosis at concentrations as low as 10 μM. The mechanism was linked to the activation of caspase pathways and increased reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Trifluoromethyl Role : Compounds with trifluoromethyl groups (e.g., Target Compound, 5a, AZD5153) exhibit enhanced binding to hydrophobic enzyme pockets, improving potency .
Triazole Variants : Thioxo-triazole derivatives (e.g., 5a, ) show broader antimicrobial activity, while 1,2,4-triazolo-pyridazines (Target Compound, AZD5153) are specialized for epigenetic targets .
Bivalent vs. Monovalent Binding: AZD5153’s bivalent structure achieves sub-nanomolar BRD4 inhibition, a feature the Target Compound may emulate via its dual triazole motifs .
Table 2: Pharmacological Data (Where Available)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
